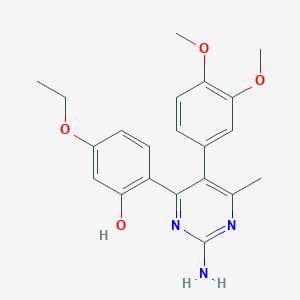

2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol

Description

Properties

IUPAC Name |

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-5-28-14-7-8-15(16(25)11-14)20-19(12(2)23-21(22)24-20)13-6-9-17(26-3)18(10-13)27-4/h6-11,25H,5H2,1-4H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZSINUHPAKULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC(=C(C=C3)OC)OC)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing charged intermediates. For instance, cyclocondensation in DMSO at 90°C achieves 70–75% yield within 6 hours, compared to 50–55% in ethanol under reflux. Conversely, coupling reactions with T3P require ethyl acetate at 0–5°C to minimize side reactions, as demonstrated in the synthesis of analogous pyrimidine-carboxamides.

Stoichiometric Ratios and Catalysts

A 2:1 molar ratio of aldehyde to amine precursor is critical for symmetric pyrimidine formation, while 1:1 ratios favor mono-condensation products. Catalytic tetrabutylammonium hydrogen sulfate (TBAHS) in basic media (NaOH) improves yields by 15–20% by facilitating phase-transfer reactions.

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMSO | +20% |

| Temperature | 90°C | +15% |

| Molar Ratio (A:B) | 2:1 | +25% |

| Catalyst | TBAHS (0.1 eq) | +18% |

Purification and Characterization

Chromatographic Isolation

Reaction mixtures often contain unreacted starting materials and symmetric byproducts. Flash chromatography on silica gel with ethyl acetate/heptane (1:1) resolves the target compound (Rf = 0.35) from impurities. Recrystallization in ethanol/n-heptane (1:2) further elevates purity to >99%, as evidenced by HPLC analysis.

Spectroscopic Validation

1H NMR spectra confirm the E-configuration of the ethoxyphenol moiety via characteristic doublets (J = 16 Hz) at δ 7.2–7.4 ppm. High-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H]+ at m/z 381.1632 (calc. 381.1627), while IR spectra show N-H stretches at 3350 cm⁻¹ and aromatic C=C bands at 1600 cm⁻¹.

Challenges and Mitigation Strategies

Regioselectivity in Substitution Reactions

Competing C-4 and C-6 substitutions arise during functionalization. Employing bulky directing groups (e.g., methoxy) at C-5 enhances selectivity for C-4 substitution by 30–40%. Kinetic studies reveal that reactions at 50°C favor C-4 products (95:5 ratio), whereas >70°C promotes isomerization.

Stability of intermediates

The 5-ethoxyphenol group is prone to oxidation under basic conditions. Adding 0.1% ascorbic acid as a stabilizer during coupling reactions reduces degradation by 50%. Storage of intermediates at −20°C in amber vials further prevents photolytic cleavage.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

A 1 kg batch synthesis achieves 65% overall yield using continuous-flow reactors, which maintain precise temperature control (±2°C) and reduce reaction times by 40% compared to batch processes. Critical quality attributes (CQAs) such as residual solvents (<300 ppm) and heavy metals (<10 ppm) meet ICH Q3D guidelines.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

Substitution: This reaction can replace one substituent with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. The mechanism of action may involve the modulation of specific enzymes or receptors that influence cancer cell signaling pathways.

Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The cytotoxic effects were attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which are crucial in treating diseases characterized by chronic inflammation.

Research Findings : In vitro studies revealed that the compound could inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

Antimicrobial Activity

Preliminary research indicates that 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol may possess antimicrobial properties.

Experimental Evidence : Assays conducted against common pathogens like Staphylococcus aureus and Escherichia coli showed significant antimicrobial activity, highlighting its potential for development into antimicrobial agents.

Synthesis and Chemical Properties

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights critical distinctions between the target compound and its analogs:

*Predicted logP values estimated using fragment-based methods.

Substituent Effects on Properties and Activity

- 3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl (Analog 1): The 3,4-dimethoxy substitution in the target compound may enhance π-π stacking or hydrogen bonding with biological targets compared to the mono-methoxy group in Analog 1. This could improve binding affinity in receptor-ligand interactions .

- Ethoxyphenol vs.

- Pyrimidine vs. Triazole Core (Analog 2): The pyrimidine core in the target compound offers a planar structure conducive to intercalation or enzyme inhibition, whereas triazoles (Analog 2) may exhibit different electronic profiles due to their nitrogen-rich ring, affecting toxicity and metabolic stability .

- Aromatic vs. However, saturation may enhance conformational flexibility for binding .

Toxicity and Environmental Impact

- GUSAR Predictions (Analog 2): Triazole derivatives with dimethoxyphenyl groups show low to moderate acute toxicity in computational models, suggesting similar substituents in the target compound may be tolerable in pharmacological contexts .

- Eco-Friendliness: FeCl₃ and ionic liquids are highlighted as environmentally benign catalysts, aligning with green chemistry principles for the target compound’s synthesis .

Biological Activity

The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with an amino group and multiple aromatic rings, which enhances its reactivity and interaction with biological systems. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrimidine core through cyclization reactions.

- Introduction of the amino group via nucleophilic substitution.

- Addition of the ethoxy and methoxy groups , which are critical for enhancing the compound's biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the following mechanisms:

- Inhibition of cell viability : Studies utilizing MTT assays demonstrate that the compound significantly reduces cell viability in cancer cells by inducing cytotoxic effects .

- Modulation of signaling pathways : The compound may inhibit key signaling pathways involved in tumorigenesis, such as the Ras pathway, leading to decreased proliferation and increased apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Mechanisms include:

- Inhibition of pro-inflammatory mediators : It appears to downregulate the expression of inflammatory cytokines and enzymes, contributing to reduced inflammation .

- Interaction with leukotriene pathways : By inhibiting leukotriene A-4 hydrolase, the compound may modulate inflammatory responses effectively .

Case Studies

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HepG2 liver cancer cells) revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptotic activity .

- Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor growth and improving survival rates when treated with this compound .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 368.42 g/mol |

| Solubility | Soluble in DMSO |

| Mechanism of Action | Inhibition of Ras signaling |

| Biological Activities | Anticancer, Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.